molecular formula C11H13BO2 B14174489 2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole CAS No. 7462-36-4

2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole

Cat. No.: B14174489
CAS No.: 7462-36-4
M. Wt: 188.03 g/mol
InChI Key: HPBIOQIJIRGRJT-UHFFFAOYSA-N
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Description

2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole is an organoboron compound that features a boron atom within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole typically involves cycloaddition reactions. One method involves the use of dioxaboroles with easily hydrolyzed O–B bonds for cycloadditions with a wide variety of alkenes. The reaction is facilitated by a photosensitizer such as fac-Ir(dFppy)3 (dFppy = 3,5-difluoro-2-(2-pyridinyl)phenyl) under 450 nm LED light, using dichloromethane (DCM) as the solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Photosensitizers: fac-Ir(dFppy)3

    Solvents: Dichloromethane (DCM)

    Light Source: 450 nm LED light

Major Products

Scientific Research Applications

2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole primarily involves its ability to undergo cycloaddition reactions. The boron atom within the ring structure acts as a Lewis acid, facilitating the formation of new bonds with alkenes under the influence of a photosensitizer and light . This reactivity is enabled by the temporary ring constraint provided by the dioxaborole structure.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1,3,2-dioxaborolane
  • 2-Phenylbenzo[d][1,3,2]dioxaborole

Uniqueness

2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole is unique due to its specific ring structure that provides temporary ring constraint, enabling efficient photosensitized cycloaddition reactions. This sets it apart from other similar compounds that may not have the same level of reactivity or stability under similar conditions .

Properties

CAS No.

7462-36-4

Molecular Formula

C11H13BO2

Molecular Weight

188.03 g/mol

IUPAC Name

2-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3,2]dioxaborole

InChI

InChI=1S/C11H13BO2/c1-2-5-9(6-3-1)12-13-10-7-4-8-11(10)14-12/h1-3,5-6,10-11H,4,7-8H2

InChI Key

HPBIOQIJIRGRJT-UHFFFAOYSA-N

Canonical SMILES

B1(OC2CCCC2O1)C3=CC=CC=C3

Origin of Product

United States

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